4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Brand Name: Vulcanchem
CAS No.: 1361113-32-7
VCID: VC2562523
InChI: InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7)
SMILES: C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C13H13F9N4O6
Molecular Weight: 492.25 g/mol

4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)

CAS No.: 1361113-32-7

Cat. No.: VC2562523

Molecular Formula: C13H13F9N4O6

Molecular Weight: 492.25 g/mol

* For research use only. Not for human or veterinary use.

4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) - 1361113-32-7

Specification

CAS No. 1361113-32-7
Molecular Formula C13H13F9N4O6
Molecular Weight 492.25 g/mol
IUPAC Name 4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7)
Standard InChI Key TZZFRENXVUBVOH-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) is a heterocyclic compound featuring a pyrimidine ring connected to an azetidine ring through an amino group, with trifluoroacetic acid contributing to its salt formation. The compound is identified by the CAS number 1361113-32-7 and has the molecular formula C13H13F9N4O6. This structural composition places it within the important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.

The compound's structure consists of two key components: the 4-azetidin-3-yl-pyrimidin-2-ylamine core and the trifluoroacetic acid salt moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, is connected at the 3-position to the pyrimidine ring, which features an amino group at the 2-position. This arrangement creates a scaffold with multiple potential hydrogen bond donors and acceptors, contributing to its potential biological activity.

Physical and Chemical Properties

The physical and chemical properties of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) are summarized in the following table:

PropertyValue
CAS Number1361113-32-7
Molecular FormulaC13H13F9N4O6
Molecular Weight492.25 g/mol
Physical StateSolid
ClassificationHeterocyclic compound
Structural FeaturesPyrimidine ring connected to azetidine ring through amino group
Salt FormTrifluoroacetic acid salt

The trifluoroacetic acid component significantly influences the compound's properties, particularly its solubility in various solvents and its stability. Trifluoroacetic acid (TFA) is a strong acid with a pKa of 0.23, which contributes to the formation of a stable salt with the basic nitrogen atoms in the compound .

Synthesis and Characterization Methods

Characterization Techniques

Characterization of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound, with particular attention to the proton (¹H) and carbon (¹³C) NMR spectra to verify the presence and connectivity of the azetidine and pyrimidine rings.

  • Mass Spectrometry: Applied to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Valuable for identifying characteristic functional groups, particularly those associated with the trifluoroacetic acid salt component.

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides definitive structural information, including bond lengths, angles, and three-dimensional arrangement.

Related Compounds and Comparative Analysis

Similar Azetidine-Containing Compounds

Several related compounds featuring the azetidine ring have been investigated for various applications. For example, azetidin-3-yl acetate 2,2,2-trifluoroacetate (CAS: 1356114-40-3) shares the azetidine core and trifluoroacetic acid salt formation . These structural similarities suggest potential parallels in synthetic approaches and handling considerations.

Other azetidine-containing compounds that have been studied include:

  • 2-(3-Pyridin-3-ylpropyl)azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) (CAS: 1361111-96-7)

  • 3-Azetidin-3-yl-4-methyl-1H-pyrazoledi(trifluoroacetic acid salt)

These compounds demonstrate the versatility of the azetidine scaffold in medicinal chemistry and provide context for understanding the potential applications of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt).

Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives have been extensively studied in drug discovery efforts. Research has shown that pyrimidine-containing compounds can serve as inhibitors of various enzymes and receptors, making them valuable scaffolds in medicinal chemistry . The incorporation of the pyrimidine ring in 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) may contribute to its potential biological activity and pharmaceutical relevance.

Notable examples of research on pyrimidine derivatives include:

  • Dihydrofuro[3,4-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors for HIV-1

  • Substituted 2-aminopyridine compounds as cyclin-dependent kinase 4 inhibitors for treating cancer and inflammatory diseases

These examples highlight the significance of pyrimidine-containing compounds in pharmaceutical research and provide context for the potential applications of 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt).

Future Research Directions and Perspectives

Challenges and Limitations

Research on 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) faces several challenges:

  • Limited Published Data: The relative scarcity of published research specifically on this compound necessitates more extensive investigation to fully understand its properties and potential.

  • Synthetic Complexities: The preparation of the strained azetidine ring and subsequent functionalization presents synthetic challenges that may limit large-scale production.

  • Pharmacokinetic Considerations: The trifluoroacetic acid salt form may influence solubility, stability, and bioavailability, requiring careful optimization for specific applications.

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